molecular formula C9H10Br2 B2500250 1-Bromo-4-(3-bromopropyl)benzene CAS No. 90562-10-0

1-Bromo-4-(3-bromopropyl)benzene

Cat. No. B2500250
CAS RN: 90562-10-0
M. Wt: 277.987
InChI Key: HUOADVRCIRXGBF-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-(3-bromopropyl)benzene is a brominated aromatic molecule that is structurally characterized by a benzene ring substituted with a bromine atom and a 3-bromopropyl group at the para position. This compound is not directly discussed in the provided papers, but its structural relatives and synthesis methods can offer insights into its properties and potential applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various ethynylferrocene compounds of 1,3,5-tribromobenzene . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a structurally related compound, has been achieved and characterized, suggesting that a similar approach could be applied to synthesize 1-Bromo-4-(3-bromopropyl)benzene .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br and C–Br···π, which could also be relevant to the structure of 1-Bromo-4-(3-bromopropyl)benzene .

Chemical Reactions Analysis

Brominated benzene compounds can undergo various chemical reactions, including Suzuki coupling reactions, as demonstrated with bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . The reactivity of the bromine substituents in these compounds suggests that 1-Bromo-4-(3-bromopropyl)benzene could also participate in similar coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromine and other substituents. For instance, the electrochemical studies of ferrocenylethynyl derivatives of tribromobenzene show chemically reversible oxidations, which could hint at the electrochemical behavior of 1-Bromo-4-(3-bromopropyl)benzene . The metastable ion and collision-induced dissociation study of 3-phenyl-1-bromopropane provides insights into the behavior of brominated aromatic compounds under certain conditions, which may be extrapolated to understand the properties of 1-Bromo-4-(3-bromopropyl)benzene .

Scientific Research Applications

Synthesis and Characterization

  • Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This study discusses the synthesis of new compounds via palladium-catalyzed cross-coupling reactions, which are relevant to the broader field of organometallic chemistry and could potentially involve derivatives of 1-Bromo-4-(3-bromopropyl)benzene (Fink et al., 1997).

  • Synthesis of 1-Bromo-4-(3,7-Dimethyloctyl)Benzene : This paper presents the synthesis, characterization, and theoretical studies of a similar bromo-substituted benzene compound. Such research is crucial for the development of new materials, especially in the context of graphene nanoribbons (Patil et al., 2012).

  • Synthesis and Fluorescence Properties of 1-Bromo-4-(2,2-Diphenylvinyl) Benzene : This research focuses on the synthesis of a bromo-substituted benzene derivative and its fluorescence properties, which is essential in the development of new materials for optoelectronic applications (Liang Zuo-qi, 2015).

Chemical Reactions and Mechanisms

  • Maximally Inhibited Elimination of Kinetics : This study examines the gas-phase elimination kinetics of bromo-substituted benzene compounds, providing insight into reaction mechanisms and thermodynamics relevant to similar compounds (Chuchani & Martín, 1990).

  • Ring Halogenations of Polyalkylbenzenes : This research on ring halogenation techniques provides methodologies that could be applicable to 1-Bromo-4-(3-bromopropyl)benzene, enhancing our understanding of functional group transformations in aromatic compounds (Bovonsombat & Mcnelis, 1993).

  • Application of 1‐(3‐Bromo‐3,3‐difluoroprop‐1‐ynyl)Benzenes in Diels—Alder Reactions : This paper demonstrates the use of bromo-substituted benzenes in Diels-Alder reactions, a fundamental reaction type in organic synthesis that could be relevant for derivatives of 1-Bromo-4-(3-bromopropyl)benzene (Muzalevskiy et al., 2009).

Safety And Hazards

1-Bromo-4-(3-bromopropyl)benzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-bromo-4-(3-bromopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOADVRCIRXGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(3-bromopropyl)benzene

Synthesis routes and methods I

Procedure details

Compound 41-2 (3.63 g) was dissolved in methylene chloride (40 ml), triphenylphosphine (4.88 g) and N-bromosuccinimide (3.31 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 4 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (1.87 g) as a colorless oil.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
3.31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of intermediate 49 (Example 99) (4.0 g, 19 mmol) in THF (30 mL) at 0° C. under the argon atmosphere was added PPh3 (6.3 g, 24 mmol) followed by CBr4 (8.0 g, 24 mmol). The mixture was stirred at the same temperature for 15 min and then stirred at room temperature for additional 15 h. Most of the solvent was removed and the residue purified by flash chromatography on silica gel (hexane) to afford the title compound (3.5 g, 66%) as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
66%

Citations

For This Compound
1
Citations
T Yang, Y Wei, MJ Koh - 2021 - chemrxiv.org
The construction of carbon-carbon bonds through cross-coupling between two electrophiles in the absence of excess metallic reducing agents is a desirable objective in chemistry. Here…
Number of citations: 2 chemrxiv.org

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